molecular formula C13H28N2 B13218638 N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine

N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine

Cat. No.: B13218638
M. Wt: 212.37 g/mol
InChI Key: GIBCFHOGOVFUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine is a tertiary amine derivative of piperidine, characterized by a branched alkyl substituent (2-methylpropyl) at the 4-position of the piperidine ring and two N-substituents: methyl and propan-2-yl (isopropyl).

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N-methyl-4-(2-methylpropyl)-N-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C13H28N2/c1-11(2)10-13(15(5)12(3)4)6-8-14-9-7-13/h11-12,14H,6-10H2,1-5H3

InChI Key

GIBCFHOGOVFUHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCNCC1)N(C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Alkylation Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to optimize yield and purity.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine and related piperidine derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound (Target Compound) Not explicitly given 4-(2-methylpropyl); N-methyl; N-propan-2-yl ~240–260 (estimated) Likely lipophilic; potential CNS activity due to alkyl substituents.
1-(Ethanesulfonyl)-N-(2-methylpropyl)piperidin-4-amine C₁₁H₂₄N₂O₂S 4-(2-methylpropyl); N-ethanesulfonyl 248.39 Sulfonyl group enhances polarity; may exhibit altered receptor binding or metabolic stability.
N-Methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine C₁₄H₂₄N₄ Pyrimidin-4-yl; N-methyl 248.37 Aromatic pyrimidine moiety suggests potential kinase inhibition or DNA interaction.
N-(Piperidin-4-ylmethyl)propan-2-amine C₉H₂₀N₂ 4-(methylpropan-2-amine); no N-methyl group 156.27 Simpler structure; higher volatility (boiling point: 209°C).
1-(5-Azanyl-4H-1,2,4-triazol-3-yl)-N-[2-(4-bromophenyl)ethyl]-N-(2-methylpropyl)piperidin-4-amine C₂₀H₃₁BrN₆ Triazole; bromophenyl; 2-methylpropyl ~435.4 Tested as an antiasthmatic ligand; bromophenyl enhances receptor affinity.
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine C₂₀H₂₆N₂O 4-Methoxyphenyl; phenylethyl 310.44 Structural analog of opioid derivatives; methoxy group influences pharmacokinetics.

Key Observations from Comparative Analysis

Structural Variations and Physicochemical Properties: The target compound’s 4-(2-methylpropyl) group and dual N-alkylation (methyl/isopropyl) confer higher lipophilicity compared to sulfonyl-containing analogs (e.g., ). This property may enhance blood-brain barrier penetration, making it relevant for CNS-targeted applications.

  • Coupling reactions under weak alkali conditions (e.g., 4-aminopiperidine with halobenzene derivatives ).
  • Hydrogenation using palladium catalysts to reduce unsaturated bonds (e.g., dihydropyridine to piperidine in ).

Functional Implications :

  • Biological Activity : The sulfonyl group in may confer metabolic stability, whereas the bromophenyl group in enhances ligand-receptor binding in asthma studies. The target compound’s alkyl substituents suggest possible utility in neurological disorders.
  • Thermal Stability : N-(Piperidin-4-ylmethyl)propan-2-amine has a boiling point of 209°C, indicating higher volatility compared to bulkier analogs.

Potential Applications: The target compound’s structural simplicity and lipophilicity align with intermediates for drug discovery (e.g., as seen in ). Derivatives with heterocycles (e.g., triazole in , pyrimidine in ) are often optimized for specific therapeutic targets (e.g., antiasthmatic, kinase inhibitors).

Biological Activity

N-Methyl-4-(2-methylpropyl)-N-(propan-2-yl)piperidin-4-amine, also known by its CAS number 2060021-13-6, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₃H₂₈N₂
  • Molecular Weight : 212.37 g/mol
  • CAS Number : 2060021-13-6

This compound exhibits activity through several mechanisms, primarily involving interactions with various receptors and enzymes. The compound's structure suggests it may act on neurotransmitter systems and has implications in cancer treatment due to its potential kinase inhibition properties.

Kinase Inhibition

Recent studies indicate that similar piperidine derivatives have shown promise as inhibitors of kinases such as VEGFR, ERK, and Abl. These kinases are crucial in various signaling pathways related to cell proliferation and survival, making them attractive targets for cancer therapy. For instance, a related compound demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating significant anti-proliferative effects .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:

StudyCell LineIC50 Value (µM)Observations
Study 1HepG2 (liver cancer)11.3Induced significant apoptosis
Study 2K562 (leukemia)4.5Higher activity due to hyperactivity of kinases
Study 3QSG7701 (normal liver)>100Low toxicity observed

These results suggest that while the compound exhibits potent anti-cancer activity against certain cell lines, it may have limited effects on normal cells at higher concentrations.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. The compound's ability to form hydrogen bonds and hydrophobic interactions with key residues in the active sites of kinases has been highlighted, which supports its potential as a multitarget inhibitor .

Case Studies

Several case studies have documented the therapeutic implications of piperidine derivatives similar to this compound:

  • Case Study on Liver Cancer : A study explored the efficacy of a piperidine derivative against liver cancer cells, demonstrating significant apoptosis induction and suggesting further development for clinical applications.
  • Leukemia Treatment : Research on K562 cells indicated that compounds with structural similarities could effectively inhibit cell proliferation, warranting further investigation into their use in leukemia therapies.
  • Safety Profile Assessment : Toxicity assessments in normal liver cell lines revealed that while the compound is effective against cancer cells, it maintains a favorable safety profile, with less than 35% inhibition at high concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.